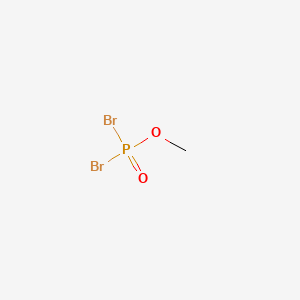

Phosphorodibromidic acid, methyl ester

Description

Phosphorodibromidic acid, methyl ester (chemical formula: CH₃Br₂PO₃) is an organophosphorus compound featuring a methyl ester group and two bromine atoms bonded to a phosphorus center. Such compounds are characterized by their reactivity, particularly in substitution and hydrolysis reactions, influenced by the electronegativity of substituents like bromine.

Properties

CAS No. |

63560-73-6 |

|---|---|

Molecular Formula |

CH3Br2O2P |

Molecular Weight |

237.82 g/mol |

IUPAC Name |

dibromophosphoryloxymethane |

InChI |

InChI=1S/CH3Br2O2P/c1-5-6(2,3)4/h1H3 |

InChI Key |

VZUNXXUSMINMCM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodibromidic acid, methyl ester can be synthesized through the esterification of phosphorodibromidic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

HPOBr2+CH3OH→CH3POBr2+H2O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodibromidic acid, methyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and methyl bromide.

Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the bromine atoms.

Major Products

Hydrolysis: Phosphoric acid and methyl bromide.

Oxidation: Higher oxidation state phosphorus compounds.

Substitution: Phosphorodihydroxidic acid, methyl ester or phosphorodiamidic acid, methyl ester.

Scientific Research Applications

Phosphorodibromidic acid, methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

Biology: Investigated for its potential use in biochemical studies involving phosphorylation processes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorodibromidic acid, methyl ester involves its reactivity with nucleophiles and its ability to undergo hydrolysis and substitution reactions. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new phosphorus-containing compounds. The pathways involved include nucleophilic substitution and hydrolysis mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Phosphorodibromidic acid, methyl ester with structurally related organophosphorus esters:

Key Observations :

- Phosphoric acid, monomethyl ester () lacks halogen substituents, making it less reactive in nucleophilic substitutions compared to the brominated analog. It is primarily used in biochemical studies due to its hydrophilic hydroxyl groups .

- Methamidophos () contains sulfur and amido groups, contributing to its insecticidal activity by inhibiting acetylcholinesterase. The bromine in this compound may confer different toxicity or reactivity profiles .

- Methyl Diethylphosphonoacetate () features a phosphonoacetate backbone, which is utilized in specialized syntheses. The diethyl groups increase steric hindrance, contrasting with the smaller methyl and bromine substituents in the target compound .

Reactivity and Stability

- Bromine vs. Hydroxyl Groups: The bromine atoms in this compound likely enhance its electrophilicity, facilitating reactions such as nucleophilic substitutions. In contrast, hydroxyl groups in monomethyl phosphate () promote hydrogen bonding and solubility in aqueous systems .

- Sulfur vs. Bromine : Methamidophos’s thio group () increases its stability against hydrolysis compared to bromine, which may render this compound more reactive in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.